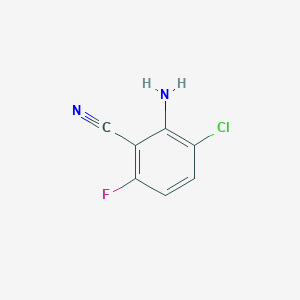
2-Amino-3-chloro-6-fluorobenzonitrile
Cat. No. B8330606
Key on ui cas rn:
190011-88-2
M. Wt: 170.57 g/mol
InChI Key: JMLLGMVTOGELLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05883102
Procedure details


Aqueous ammonia (d 0.880, 2 ml) was added to a solution of 3-chloro-2,6-difluorobenzonitrile (1.93 g, 11.1 mmol) in acetonitrile (10 ml), and the mixture heated to 60° C. for 16 h. The resulting brown solution was evaporated and purified by flash chromatography eluting with 5% ethyl acetate/hexane, increasing the gradient to 20% ethyl acetate/hexane, to furnish a white solid (410 mg), MS (+EI) 173/171 (M+); 1H NMR (CDCl3) 7.39 (1H, dd, J5.7, 9.0 Hz), 6.46 (1H, t, J8.7 Hz), 4.95 (2H, br. s).



Name
Identifiers


|
REACTION_CXSMILES
|
[NH3:1].[Cl:2][C:3]1[C:4](F)=[C:5]([C:8]([F:11])=[CH:9][CH:10]=1)[C:6]#[N:7]>C(#N)C>[NH2:1][C:4]1[C:3]([Cl:2])=[CH:10][CH:9]=[C:8]([F:11])[C:5]=1[C:6]#[N:7]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
N
|
|
Name
|
|
|
Quantity
|
1.93 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(=C(C#N)C(=CC1)F)F
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting brown solution was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by flash chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 5% ethyl acetate/hexane
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
increasing the gradient to 20% ethyl acetate/hexane
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C#N)C(=CC=C1Cl)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 410 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
